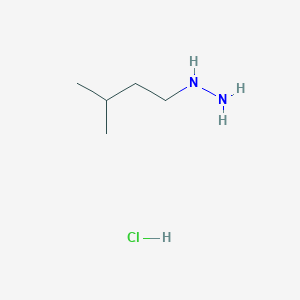

(3-メチルブチル)ヒドラジン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Methylbutyl)hydrazine hydrochloride is a chemical compound belonging to the class of hydrazine derivatives. It is a colorless to pale yellow crystalline solid that is soluble in water and ethanol. This compound has been studied for its potential use in medical, environmental, and industrial research.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry:

(3-Methylbutyl)hydrazine hydrochloride serves as a crucial reagent in the synthesis of hydrazine derivatives. It is particularly useful in organic synthesis for preparing various compounds that require hydrazine functionalities, such as hydrazones and substituted hydrazines.

Oxidation and Reduction Reactions:

This compound can undergo oxidation to form hydrazones or other oxidized derivatives, and reduction reactions can yield simpler amines. It also participates in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Medicinal Applications

Pharmaceutical Development:

Research is ongoing into the potential medicinal applications of (3-Methylbutyl)hydrazine hydrochloride. It is being investigated for its role in developing pharmaceuticals, particularly for treating diseases related to cancer and metabolic disorders. The compound's ability to form reactive intermediates may contribute to its biological activity .

Toxicity Studies:

Studies have indicated that hydrazine derivatives can have toxic effects, which necessitates careful evaluation when considering their use in therapeutic contexts. For instance, chronic exposure studies have shown increased risks of various cancers among exposed populations, highlighting the need for further investigation into the safety profile of such compounds .

Industrial Applications

Polymer Production:

In the industrial sector, (3-Methylbutyl)hydrazine hydrochloride is utilized in producing polymers and agrochemicals. Its reactivity makes it suitable for creating materials with specific properties required in various applications.

Chemical Processes:

The compound is also employed in chemical processes that involve the transformation of substances through hydrazine chemistry, contributing to advancements in material science and engineering.

Case Studies

Case Study 1: Cancer Research

A study involving aerospace workers exposed to hydrazine derivatives found a significant correlation between exposure levels and increased lung cancer mortality rates. This highlights the importance of understanding the implications of using such compounds in industrial settings .

Case Study 2: Teratogenic Effects

Research on the teratogenic effects of hydrazines has shown that certain doses can lead to maternal toxicity and embryonic malformations in animal models. These findings stress the need for caution when considering these compounds for therapeutic use during pregnancy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)hydrazine hydrochloride typically involves the reaction of 3-methylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, usually at a temperature of around 70°C for 4 to 6 hours .

Industrial Production Methods: Industrial production methods for (3-Methylbutyl)hydrazine hydrochloride often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

化学反応の分析

Types of Reactions: (3-Methylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include hydrazones, amines, and substituted hydrazine derivatives .

作用機序

The mechanism of action of (3-Methylbutyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form hydrazones and other derivatives that may have specific biological activities .

類似化合物との比較

(3-Methylbenzyl)hydrazine hydrochloride: Similar in structure but with a benzyl group instead of a butyl group.

Hydralazine: A hydrazine derivative used as an antihypertensive agent.

Uniqueness: (3-Methylbutyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its reactivity, makes it a valuable compound in various research and industrial applications.

生物活性

(3-Methylbutyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C₅H₁₄ClN₃, is characterized by its unique structure, which influences its reactivity and biological interactions. This article delves into the biological activity of (3-Methylbutyl)hydrazine hydrochloride, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

(3-Methylbutyl)hydrazine hydrochloride exhibits several important chemical properties that contribute to its biological activity:

- Nucleophilicity : The hydrazine moiety can act as a nucleophile, participating in various substitution reactions. This property allows it to interact with electrophilic sites in biological molecules, potentially leading to modifications of proteins and nucleic acids.

- Formation of Reactive Species : In metabolic pathways, hydrazines can undergo oxidation to form reactive intermediates that may bind to cellular macromolecules. These interactions can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in some studies .

Antitumor Activity

Research indicates that (3-Methylbutyl)hydrazine hydrochloride may possess antitumor properties. Its ability to induce oxidative stress can lead to apoptosis in cancer cells. A study demonstrated that hydrazine derivatives could inhibit tumor growth by modulating cellular signaling pathways involved in apoptosis and cell proliferation .

Genotoxicity

The compound has been linked to genotoxic effects. Studies have shown that hydrazines can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The formation of reactive oxygen species (ROS) during metabolism has been implicated in DNA strand breaks and other forms of genetic damage .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments have shown that (3-Methylbutyl)hydrazine hydrochloride can induce cytotoxicity in various cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability in breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

- Metabolic Pathways : Investigations into the metabolic fate of (3-Methylbutyl)hydrazine hydrochloride revealed that it undergoes biotransformation primarily via oxidative pathways, leading to the formation of reactive metabolites capable of damaging cellular components .

- Animal Models : In animal studies, administration of hydrazine derivatives has been associated with liver toxicity and carcinogenic effects. The severity of these effects appears to correlate with the dose and duration of exposure, highlighting the need for careful consideration in therapeutic contexts .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-methylbutylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGISDJPJIHAFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。